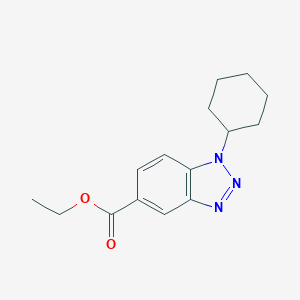![molecular formula C16H20ClNO2 B249522 N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine, also known as Furanafin, is a synthetic compound that has been studied for its potential use as an antifungal agent. In
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine is not fully understood, but it is believed to inhibit fungal cell wall synthesis by targeting the enzyme 1,3-beta-D-glucan synthase. This results in the disruption of cell wall integrity and ultimately leads to fungal cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for further development as an antifungal agent. In addition, this compound has been shown to have a broad spectrum of activity against different Candida species, which is important given the increasing prevalence of drug-resistant strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine in lab experiments is its relatively low toxicity compared to other antifungal agents. This allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation is the lack of in vivo studies, which makes it difficult to determine the efficacy of this compound in animal models.
Future Directions
There are several areas of future research that could be explored with N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine. One potential avenue is the development of combination therapies using this compound and other antifungal agents to improve efficacy against drug-resistant Candida strains. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models, as well as its potential use in clinical settings. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and lower costs for researchers.
Synthesis Methods
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine involves a multi-step process that begins with the reaction of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base catalyst. The resulting intermediate is then reacted with methylamine and isopropylamine to yield the final product, this compound.
Scientific Research Applications
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has been studied for its potential use as an antifungal agent, particularly against Candida species. In vitro studies have shown that this compound has potent antifungal activity against a wide range of Candida strains, including those that are resistant to commonly used antifungal agents such as fluconazole and amphotericin B.
properties
Molecular Formula |
C16H20ClNO2 |
|---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20ClNO2/c1-16(2,3)18-10-12-6-8-14(20-12)11-5-7-15(19-4)13(17)9-11/h5-9,18H,10H2,1-4H3 |
InChI Key |
CPOVFYPSLFMGOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)

![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)
![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)